molecular formula C7H10O4S B13078608 Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate

Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate

Cat. No.: B13078608
M. Wt: 190.22 g/mol
InChI Key: YHBGMZSMXKGHRK-GQCTYLIASA-N
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Description

Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate is a chemical compound with a unique structure that includes a thiolane ring with a dioxo group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate typically involves the reaction of a thiolane derivative with an appropriate esterifying agent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound .

Scientific Research Applications

Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s dioxo group can participate in redox reactions, while the thiolane ring can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate include:

Uniqueness

What sets Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate apart from these similar compounds is its unique combination of a thiolane ring with a dioxo group and an acetate ester. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

methyl (2E)-2-(1,1-dioxothiolan-3-ylidene)acetate

InChI

InChI=1S/C7H10O4S/c1-11-7(8)4-6-2-3-12(9,10)5-6/h4H,2-3,5H2,1H3/b6-4+

InChI Key

YHBGMZSMXKGHRK-GQCTYLIASA-N

Isomeric SMILES

COC(=O)/C=C/1\CCS(=O)(=O)C1

Canonical SMILES

COC(=O)C=C1CCS(=O)(=O)C1

Origin of Product

United States

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